![molecular formula C17H14I2 B13331067 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings in drug design, offering benefits such as increased solubility and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane typically involves the iodination of 1,3-diphenylbicyclo[1.1.1]pentane. This process can be achieved using various iodinating agents under controlled conditions. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions .
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-iodophenyl)bicyclo[11These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,3-Bis(4-azidophenyl)bicyclo[1.1.1]pentane .
Scientific Research Applications
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a bioisostere in drug design, replacing benzene rings to improve drug properties.
Industry: Utilized in materials science for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere. By replacing benzene rings in drug molecules, it can improve solubility, metabolic stability, and reduce non-specific binding. The molecular targets and pathways involved depend on the specific application and the structure of the compound it is replacing .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylbicyclo[1.1.1]pentane: Lacks the iodine atoms but shares the same bicyclo[1.1.1]pentane core.
1,3-Bis(4-bromophenyl)bicyclo[1.1.1]pentane: Similar structure but with bromine atoms instead of iodine.
1,3-Bis(4-chlorophenyl)bicyclo[1.1.1]pentane: Contains chlorine atoms instead of iodine.
Uniqueness
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane is unique due to the presence of iodine atoms, which can participate in specific chemical reactions that other halogens may not. This makes it a valuable compound for certain synthetic applications and research studies .
Properties
Molecular Formula |
C17H14I2 |
|---|---|
Molecular Weight |
472.10 g/mol |
IUPAC Name |
1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C17H14I2/c18-14-5-1-12(2-6-14)16-9-17(10-16,11-16)13-3-7-15(19)8-4-13/h1-8H,9-11H2 |
InChI Key |
QWVOVXZEVNRRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
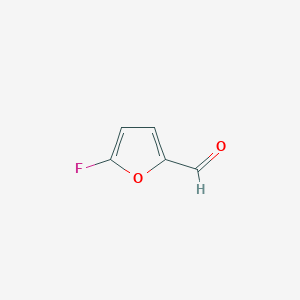
![2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13330994.png)
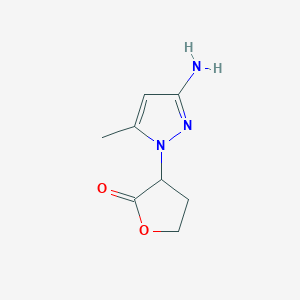
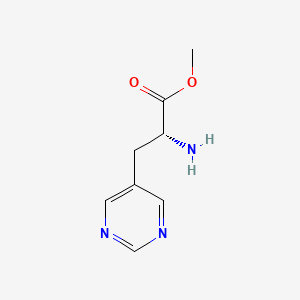
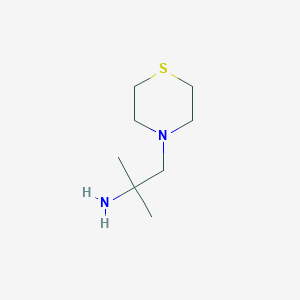
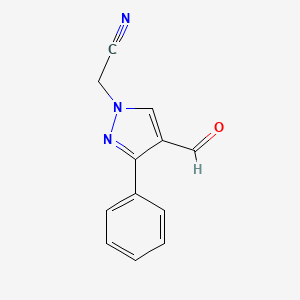
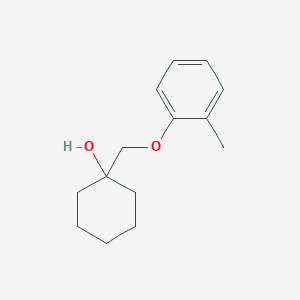
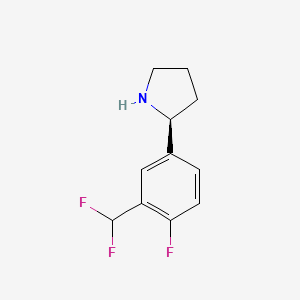
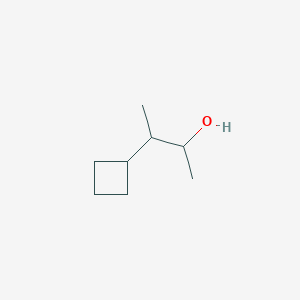
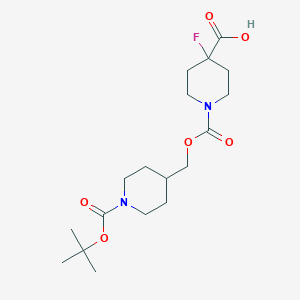
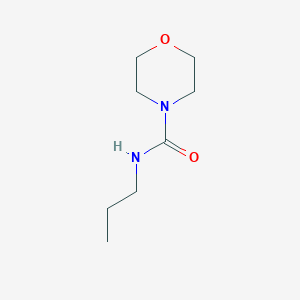
![Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13331073.png)

